MCPA-potassium

Description

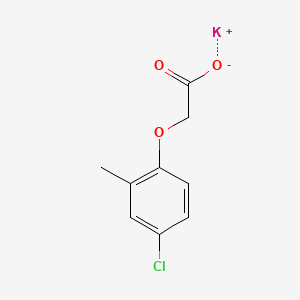

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3.K/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHJUFUQMQEFPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClKO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042312 | |

| Record name | Potassium (4-chloro-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-16-9 | |

| Record name | MCPA-potassium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium (4-chloro-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-chloro-o-tolyloxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L70519V3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of MCPA-Potassium for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of MCPA-potassium (Potassium 2-(4-chloro-2-methylphenoxy)acetate), a selective herbicide widely used in agricultural research and development. This document details the chemical synthesis, analytical characterization, and the biological mechanism of action, presenting the information in a format amenable to laboratory use and further research.

Synthesis of this compound

This compound is typically synthesized through the neutralization of MCPA (2-methyl-4-chlorophenoxyacetic acid) with a potassium base, or via the saponification of an MCPA ester. Two detailed experimental protocols are provided below.

Experimental Protocol 1: Neutralization of MCPA

This protocol describes the synthesis of this compound from MCPA and potassium hydroxide.

Materials:

-

2-methyl-4-chlorophenoxyacetic acid (MCPA)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol (optional, as a solvent)

Procedure:

-

In a round-bottom flask, dissolve a known molar equivalent of MCPA in a minimal amount of deionized water or ethanol.

-

In a separate beaker, prepare a stoichiometric equivalent of potassium hydroxide solution in deionized water.

-

Slowly add the potassium hydroxide solution to the MCPA solution while stirring continuously at room temperature.

-

Monitor the pH of the reaction mixture. The reaction is complete when a neutral pH (approximately 7.0) is achieved.

-

The resulting solution is an aqueous solution of this compound. For a solid product, the water can be removed under reduced pressure using a rotary evaporator.

-

The solid this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol 2: Saponification of an MCPA Ester

This protocol details the synthesis of this compound from an isobutyl ester of MCPA.[1]

Materials:

-

Isobutyl 4-chloro-o-tolyloxyacetate

-

40% Potassium hydroxide solution

-

Deionized water

Procedure:

-

To a reaction vessel, add isobutyl 4-chloro-o-tolyloxyacetate.

-

Add 140.74 g of 40% potassium hydroxide solution per mole of the ester.[1]

-

Heat the reaction mixture to 90°C and maintain for 4 hours with continuous stirring.[1]

-

During the reaction, the isobutanol byproduct can be distilled off.

-

After 4 hours, cool the reaction mixture to room temperature.

-

The solid this compound will precipitate out.

-

Collect the solid product by filtration and dry it thoroughly. This method has been reported to yield a product with 99.0% content and a total yield of 98.58% based on o-cresol.[1]

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques. Below are the expected characterization data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈ClKO₃ | [2][3][4] |

| Molecular Weight | 238.71 g/mol | [2][3] |

| Appearance | Solid powder | [2] |

| CAS Number | 5221-16-9 | [2][4][5] |

Spectroscopic Data

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The formation of the potassium salt from the carboxylic acid will result in distinct changes in the FT-IR spectrum. The broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) will disappear. The sharp C=O stretch of the carboxylic acid (around 1732 cm⁻¹) will be replaced by two characteristic stretches for the carboxylate anion: an asymmetric stretch (νₐs(COO⁻)) around 1610-1550 cm⁻¹ and a symmetric stretch (νₛ(COO⁻)) around 1440-1360 cm⁻¹.[6] Other characteristic peaks for the aromatic ring and C-O and C-Cl bonds are expected to remain largely unchanged.

Expected FT-IR Peaks for this compound:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch |

| ~1600 | Asymmetric COO⁻ stretch |

| ~1480 | Aromatic C=C stretch |

| ~1400 | Symmetric COO⁻ stretch |

| ~1240 | Aryl-O-CH₂ stretch |

| ~800 | C-Cl stretch |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to be very similar to those of the parent MCPA acid, with slight shifts for the nuclei closest to the carboxylate group.

Expected ¹H NMR Data for MCPA (Reference for this compound):

A ¹H NMR spectrum of MCPA can be found on SpectraBase.[7]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | d | 1H | Aromatic H |

| ~7.0 | dd | 1H | Aromatic H |

| ~6.8 | d | 1H | Aromatic H |

| ~4.6 | s | 2H | -O-CH₂-COO⁻ |

| ~2.3 | s | 3H | -CH₃ |

Expected ¹³C NMR Data for MCPA (Reference for this compound):

| Chemical Shift (ppm) | Assignment |

| ~170-175 | -COO⁻ |

| ~155 | Aromatic C-O |

| ~130 | Aromatic C-Cl |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-CH₃ |

| ~120 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~65 | -O-CH₂- |

| ~16 | -CH₃ |

2.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be suitable for the analysis of this compound. The expected mass spectrum would show the deprotonated MCPA molecule (the MCPA anion).

| m/z | Assignment |

| 199.01 | [M-K]⁻ |

| 201.01 | [M-K]⁻ (³⁷Cl isotope) |

Biological Mechanism of Action: Auxin Signaling Pathway

MCPA is a synthetic auxin herbicide that mimics the effects of the natural plant hormone indole-3-acetic acid (IAA).[8][9] It disrupts normal plant growth by causing uncontrolled cell division and elongation, ultimately leading to the death of susceptible broadleaf weeds.[8][10] The core of this mechanism is the auxin signaling pathway, which involves the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via neutralization.

Auxin Signaling Pathway Diagram

Caption: Simplified diagram of the auxin signaling pathway activated by MCPA.

References

- 1. This compound SALT synthesis - chemicalbook [chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound SALT CAS#: 5221-16-9 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. MCPA - Wikipedia [en.wikipedia.org]

- 9. fao.org [fao.org]

- 10. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]

An In-depth Technical Guide on the Properties of (4-chloro-2-methylphenoxy)acetate potassium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-chloro-2-methylphenoxy)acetate potassium salt, commonly known as MCPA-potassium, is the potassium salt of MCPA (2-methyl-4-chlorophenoxyacetic acid). MCPA is a widely used systemic phenoxy herbicide for the selective control of broadleaf weeds in various agricultural and non-crop settings.[1] This technical guide provides a comprehensive overview of the core properties of this compound salt, including its physicochemical characteristics, toxicological profile, environmental fate, and mechanism of action. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Physicochemical Properties

The physicochemical properties of (4-chloro-2-methylphenoxy)acetate potassium salt are crucial for understanding its environmental behavior, formulation, and biological interactions. While specific experimental data for the potassium salt are sometimes limited, the properties can be inferred from the data available for the parent acid, MCPA.

| Property | Value | Reference |

| IUPAC Name | potassium 2-(4-chloro-2-methylphenoxy)acetate | [2] |

| CAS Number | 5221-16-9 | [3] |

| Molecular Formula | C₉H₈ClKO₃ | [2] |

| Molecular Weight | 238.71 g/mol | [2] |

| Physical State | Typically a solid, though often formulated as a liquid concentrate.[4][5] | |

| Melting Point | Data for the potassium salt is not readily available. The parent acid (MCPA) has a melting point of 114-118 °C.[4][6] | |

| Boiling Point | Data for the potassium salt is not readily available. The sodium salt has a reported boiling point of 327°C at 760 mmHg.[7] | |

| Density | Data for the potassium salt is not readily available. The parent acid (MCPA) has a density of 1.18-1.21 g/cm³.[4] A formulation containing the potassium salt has a specific gravity of approximately 1.1.[5] | |

| Aqueous Solubility | High. As a salt of a weak acid and strong base, it is expected to be highly soluble in water. Formulations are described as suspending in water.[5][8] The amine salt of MCPA has a solubility of 866 g/L.[4] | |

| pKa (of parent acid) | 3.07 |

Toxicological Profile

The toxicological properties of MCPA and its salts have been evaluated in various studies. The data is essential for assessing its potential risk to human health.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 700 - 1160 mg/kg (for MCPA acid) | [9] |

| LD₅₀ | Mouse | Oral | 550 - 800 mg/kg (for MCPA acid) | [9] |

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

-

Chronic Toxicity : Long-term exposure to MCPA in animal studies has shown effects on the liver and kidneys at high doses.[5]

-

Carcinogenicity : Regulatory agencies have generally concluded that MCPA is unlikely to be a human carcinogen.[10]

-

Mutagenicity : The weight of evidence from various studies indicates that MCPA does not present a mutagenic risk.[10]

-

Reproductive Toxicity : A two-generation study in rats showed no evidence of reproductive toxicity.[3]

Environmental Fate and Ecotoxicology

The environmental behavior and impact of this compound are critical considerations for its use as a herbicide.

Environmental Fate

| Parameter | Description | Reference |

| Soil Half-life | The field half-life of MCPA is reported to be between 14 days and 1 month, depending on soil moisture and organic matter content.[4] | |

| Mobility in Soil | MCPA is considered to have high mobility in most soil types, with mobility decreasing as organic matter content increases.[4] | |

| Biodegradation | MCPA is primarily degraded by soil microorganisms. The major degradation pathway involves the cleavage of the ether linkage to form 4-chloro-2-methylphenol.[4] |

Ecotoxicology

MCPA exhibits varying levels of toxicity to different non-target organisms.

| Organism | Endpoint | Value (for MCPA) | Reference |

| Fish (Rainbow Trout) | 96-hour LC₅₀ | 232 mg/L | [5] |

| Aquatic Invertebrate (Daphnia magna) | 48-hour EC₅₀ | > 190 mg/L | [5] |

| Algae | 72-hour EC₅₀ | 0.0024 mg/L | [5] |

Mechanism of Action

MCPA is a synthetic auxin herbicide. Its mode of action is to mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf plants.

Signaling Pathway

The primary signaling pathway for synthetic auxins like MCPA involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins, which act as auxin receptors.

References

- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acetic acid, (4-chloro-2-methylphenoxy)-, potassium salt | C9H8ClKO3 | CID 23682017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. MCPA - Wikipedia [en.wikipedia.org]

- 5. apparentag.com.au [apparentag.com.au]

- 6. 4-Chloro-2-methylphenoxyacetic acid technical, = 95.0 T 94-74-6 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. waterquality.gov.au [waterquality.gov.au]

- 9. echemi.com [echemi.com]

- 10. unitedchem.com [unitedchem.com]

The Molecular Gauntlet: An In-depth Technical Guide to the Mode of Action of MCPA-Potassium in Dicotyledonous Weeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid), a member of the phenoxyalkanoic acid class of herbicides, has been a cornerstone of selective broadleaf weed control in monocotyledonous crops for decades.[1][2] Its potassium salt, MCPA-potassium, offers enhanced solubility and efficacy. This technical guide delves into the intricate molecular mechanisms by which this compound exerts its phytotoxic effects on susceptible dicotyledonous weeds. By mimicking the natural plant hormone auxin, this compound triggers a cascade of physiological and genetic dysregulation, leading to uncontrolled growth and eventual plant death.[1][3] Understanding this mode of action at a granular level is crucial for optimizing its use, managing weed resistance, and developing novel herbicidal compounds.

Core Mechanism: A Deceptive Mimicry of Auxin

The primary mode of action of this compound is its function as a synthetic auxin.[3] In dicotyledonous plants, the natural auxin, indole-3-acetic acid (IAA), is a critical regulator of numerous developmental processes, including cell division, elongation, and differentiation.[4] MCPA, being structurally similar to IAA, hijacks the plant's own auxin signaling machinery.[2][3] However, unlike IAA, which is subject to tight homeostatic control, MCPA is more persistent and resistant to degradation, leading to a sustained and overwhelming hormonal signal.[2] This persistent signal disrupts the carefully orchestrated balance of plant growth, ultimately causing a fatal physiological overload.

The TIR1/AFB Signaling Pathway: The Epicenter of MCPA Action

The central hub for auxin perception and signaling is the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of F-box proteins, which function as auxin co-receptors.[5] The binding of an auxin, in this case, MCPA, to the TIR1/AFB protein facilitates the formation of a ternary complex with an Aux/IAA transcriptional repressor protein.[5] This binding event marks the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[5][6]

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of early auxin-responsive genes.[6] The activation of these genes initiates a cascade of downstream events that culminate in the characteristic symptoms of auxin herbicide phytotoxicity.

Downstream Consequences: A Symphony of Self-Destruction

The upregulation of early auxin-responsive genes triggers a cascade of downstream physiological and biochemical responses that are ultimately lethal to the plant. These include:

-

Uncontrolled Cell Elongation and Division: The persistent activation of growth-promoting genes leads to epinasty (twisting and curling of stems and petioles), stem elongation, and callus formation.[2][3] This uncontrolled growth exhausts the plant's energy reserves and disrupts normal tissue and organ development.

-

Ethylene Biosynthesis: MCPA treatment leads to a rapid increase in the production of ethylene, another key plant hormone. This is primarily achieved through the upregulation of genes encoding ACC synthase (ACS) and ACC oxidase (ACO), key enzymes in the ethylene biosynthesis pathway. The resulting ethylene burst contributes to senescence, leaf abscission, and epinasty.

-

Abscisic Acid (ABA) Accumulation: The ethylene surge, in turn, often triggers a significant increase in the concentration of abscisic acid (ABA), a stress-related hormone. This is mediated by the upregulation of the gene encoding 9-cis-epoxycarotenoid dioxygenase (NCED), a rate-limiting enzyme in ABA biosynthesis. Elevated ABA levels contribute to stomatal closure, inhibition of photosynthesis, and overall growth inhibition.

-

Oxidative Stress: The hormonal imbalance and metabolic disruption induced by MCPA lead to the production of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.

Quantitative Data on this compound Action

The efficacy of this compound is dose-dependent and varies among different weed species. The following tables summarize key quantitative data related to its mode of action.

Table 1: Effective Application Rates of MCPA for Control of Various Dicotyledonous Weeds.

| Weed Species | Common Name | Typical Application Rate of MCPA (g a.i./ha) |

| Sinapis arvensis | Charlock | 250 - 500 |

| Capsella bursa-pastoris | Shepherd's-purse | 250 - 500 |

| Chenopodium album | Fat-hen | 300 - 600 |

| Galium aparine | Cleavers | 400 - 800 |

| Cirsium arvense | Creeping Thistle | 500 - 1000 |

| Rumex crispus | Curled Dock | 600 - 1200 |

Data compiled from publicly available herbicide labels and agricultural extension recommendations.[1]

Table 2: Representative Fold Change in Gene Expression in a Dicotyledonous Plant (Red Clover) Following Synthetic Auxin Herbicide (2,4-D) Treatment.

| Gene Category | Gene ID (Example) | Function | Fold Change (24h post-treatment) | Fold Change (72h post-treatment) |

| Auxin Response | Tp_gene_8381 | Auxin response factor 9 | +3.5 | +2.8 |

| Tp_gene_12345 | Aux/IAA protein | +4.2 | +3.1 | |

| Ethylene Biosynthesis | Tp_gene_6789 | ACC synthase | +2.9 | +1.5 |

| Tp_gene_10111 | ACC oxidase | +3.1 | +1.8 | |

| ABA Biosynthesis | Tp_gene_12131 | 9-cis-epoxycarotenoid dioxygenase (NCED) | +2.5 | +3.7 |

Data adapted from a study on 2,4-D in red clover, serving as a representative example of the effects of synthetic auxin herbicides.[5] Fold changes are relative to untreated controls.

Experimental Protocols for Studying this compound's Mode of Action

A thorough investigation of the molecular mechanisms of this compound requires a suite of specialized experimental protocols. Below are detailed methodologies for key experiments.

Experimental Protocol 1: In Vitro TIR1/AFB-Auxin Binding Assay

This protocol outlines the steps to quantify the binding affinity of this compound to the TIR1/AFB receptor complex using Surface Plasmon Resonance (SPR).

Methodology:

-

Protein Expression and Purification:

-

Clone the coding sequences of the target TIR1/AFB and Aux/IAA proteins into appropriate expression vectors.

-

Express the recombinant proteins in a suitable system, such as baculovirus-infected insect cells (e.g., Sf9) or E. coli.

-

Purify the proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

SPR Chip Preparation:

-

Synthesize a biotinylated peptide corresponding to the degron motif of the chosen Aux/IAA protein.

-

Immobilize the peptide onto a streptavidin-coated SPR sensor chip according to the manufacturer's instructions.

-

-

Binding Analysis:

-

Prepare a series of solutions containing a constant concentration of the purified TIR1/AFB protein and varying concentrations of this compound in a suitable running buffer.

-

Inject the solutions sequentially over the sensor chip surface.

-

Include a control with no this compound to establish a baseline.

-

-

Data Acquisition and Analysis:

-

Monitor the SPR signal (response units, RU) in real-time.

-

Fit the association and dissociation curves to appropriate kinetic models to determine the rate constants (ka and kd).

-

Calculate the equilibrium dissociation constant (Kd = kd/ka) to quantify the binding affinity of this compound to the TIR1/AFB-Aux/IAA complex.

-

Experimental Protocol 2: Aux/IAA Protein Degradation Assay

This protocol describes a method to visualize and quantify the degradation of Aux/IAA proteins in response to this compound treatment using a transient expression system and Western blotting.

Methodology:

-

Plant Material and Treatment:

-

Use a dicotyledonous plant system amenable to transient or stable transformation (e.g., Arabidopsis thaliana protoplasts or seedlings).

-

Transform the plant material with a construct expressing an Aux/IAA protein fused to a detectable tag (e.g., HA, FLAG, or GFP).

-

Treat the transformed plant material with a range of this compound concentrations over a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Protein Extraction:

-

Harvest the plant material at each time point and immediately freeze in liquid nitrogen.

-

Extract total proteins using a suitable extraction buffer containing protease inhibitors.

-

-

Western Blotting:

-

Quantify the total protein concentration of each sample.

-

Separate equal amounts of total protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific to the tag on the Aux/IAA protein.

-

Incubate with an appropriate secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Quantification:

-

Detect the chemiluminescent signal and capture the image.

-

Perform densitometry analysis to quantify the intensity of the protein bands corresponding to the tagged Aux/IAA protein.

-

Re-probe the membrane with an antibody against a loading control (e.g., actin or tubulin) to normalize the data.

-

Plot the relative abundance of the Aux/IAA protein against time for each this compound concentration.

-

Experimental Protocol 3: Gene Expression Analysis by RNA-Sequencing (RNA-Seq)

This protocol provides a workflow for analyzing global changes in gene expression in a dicot weed in response to this compound treatment.

Methodology:

-

Plant Treatment and RNA Extraction:

-

Grow a susceptible dicot weed species under controlled conditions.

-

Treat the plants with a sublethal and a lethal dose of this compound, along with a mock-treated control.

-

Harvest plant tissue (e.g., shoots or roots) at different time points post-treatment (e.g., 1, 6, 24 hours).

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.

-

-

Library Preparation and Sequencing:

-

Assess the quality and quantity of the extracted RNA.

-

Prepare RNA-Seq libraries from high-quality RNA samples, including mRNA enrichment (poly-A selection) or rRNA depletion.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads to trim adapters and low-quality bases.

-

Align the cleaned reads to a reference genome of the weed species, if available. Alternatively, perform a de novo transcriptome assembly.

-

Quantify the expression level of each gene (e.g., as transcripts per million, TPM, or fragments per kilobase of transcript per million mapped reads, FPKM).

-

-

Differential Gene Expression and Pathway Analysis:

-

Use statistical packages (e.g., DESeq2 or edgeR) to identify genes that are significantly differentially expressed between the this compound-treated and control samples.

-

Perform functional annotation of the differentially expressed genes (DEGs) using databases such as Gene Ontology (GO) and KEGG.

-

Conduct pathway enrichment analysis to identify biological pathways that are significantly affected by this compound treatment.

-

Conclusion

The mode of action of this compound in dicotyledonous weeds is a multifaceted process centered on the disruption of auxin homeostasis. By acting as a persistent mimic of natural auxin, this compound initiates a signaling cascade through the TIR1/AFB pathway, leading to the degradation of Aux/IAA repressors and the subsequent dysregulation of auxin-responsive genes. This primary action triggers a cascade of secondary effects, including the overproduction of ethylene and abscisic acid, which collectively result in uncontrolled growth, senescence, and ultimately, the death of the susceptible plant. A thorough understanding of these molecular events, facilitated by the experimental approaches outlined in this guide, is paramount for the continued effective and sustainable use of this important class of herbicides and for the future development of innovative weed management strategies.

References

The Environmental Fate and Degradation of MCPA-Potassium in Soil: A Technical Guide

An in-depth examination of the persistence, mobility, and transformation of the widely used herbicide, 4-chloro-2-methylphenoxyacetic acid (MCPA), in the terrestrial environment.

Introduction

MCPA (4-chloro-2-methylphenoxyacetic acid) is a selective, systemic phenoxy herbicide extensively used for the post-emergence control of broadleaf weeds in cereal crops, grasslands, and managed turf.[1][2] It is commonly formulated as a potassium salt for commercial application, which readily dissociates in the soil to the active MCPA acid.[1] Understanding the environmental fate and degradation pathways of MCPA is crucial for assessing its potential ecological impact, particularly concerning soil health and water quality. This technical guide provides a comprehensive overview of the current scientific understanding of MCPA's behavior in soil, with a focus on its degradation mechanisms, influencing factors, and the experimental methodologies used for its study.

Environmental Fate of MCPA in Soil

The environmental fate of MCPA in soil is governed by a combination of physical, chemical, and biological processes, including sorption, leaching, and degradation.

Persistence and Half-Life

The persistence of MCPA in soil is typically characterized by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. MCPA is generally considered to have a relatively short to moderate persistence in soil. Reported half-life values vary widely, ranging from as short as 1.5 days to as long as 85.8 days, depending on a variety of soil and environmental factors.[1][3][4][5][6] Temperature, soil moisture, organic matter content, and microbial activity are key determinants of its degradation rate.[1][6][7] For instance, degradation is significantly faster at 25°C compared to 5°C.[1]

Mobility: Sorption and Leaching

MCPA exhibits relatively low sorption to soil particles, which contributes to its potential for mobility and leaching into groundwater.[1][3][8][9] The sorption of MCPA is influenced by soil pH, organic matter content, and clay content.[6][8][10] As a weak acid with a pKa of approximately 3.09, MCPA exists predominantly in its anionic form in most agricultural soils (pH > 5), leading to repulsion from negatively charged soil colloids and thus lower sorption.[8] The organic carbon-water partitioning coefficient (Koc) for MCPA generally ranges from 54 to 118 L/kg, classifying it as having low adsorption and high mobility.[8] Consequently, MCPA has been detected in groundwater, sometimes exceeding regulatory limits for drinking water.[1][8]

Degradation Pathways of MCPA

The primary mechanism for the dissipation of MCPA from soil is microbial degradation. Abiotic degradation processes, such as photodecomposition, can also contribute, particularly at the soil surface.[11]

Biotic Degradation

Microbial metabolism is the principal driver of MCPA degradation in soil.[1][7][12] A diverse range of soil microorganisms, including bacteria and fungi, are capable of utilizing MCPA as a source of carbon and energy.[7][13] The degradation process typically involves the cleavage of the ether bond, followed by the hydroxylation and subsequent opening of the aromatic ring. The primary and most frequently identified metabolite of MCPA degradation in soil is 4-chloro-2-methylphenol (CMP) .[1][11] CMP is generally less persistent than the parent MCPA molecule.[1]

Abiotic Degradation

Photodegradation of MCPA can occur on the soil surface when exposed to sunlight.[8][11] However, its contribution to the overall dissipation in the soil profile is generally considered to be minor compared to microbial degradation, as the herbicide is often incorporated into the soil or shaded by crops. The half-life of MCPA due to soil photolysis has been reported to be between 9 and 67 days.[8]

Quantitative Data on MCPA Fate in Soil

The following tables summarize key quantitative data on the persistence and mobility of MCPA in various soil types.

Table 1: Half-Life (DT50) of MCPA in Different Soils

| Soil Type | Temperature (°C) | Half-Life (days) | Reference |

| Sandy Loam | 25 | 3.22 | [4] |

| Silt Loam | 25 | 3.10 | [4] |

| Chernozem | Not Specified | 2.2 | [3][5] |

| Regosol | Not Specified | 11.7 | [3][5] |

| Ap horizons (various) | 25 | 1.5 - 6.9 | [1] |

| B horizons (various) | 25 | 8.7 - 20.1 | [1] |

| C horizons (various) | 25 | 27.6 - 85.8 | [1] |

| Clay Loam | Not Specified | 4.5 - 7 | [6] |

Table 2: Soil Sorption and Mobility Parameters for MCPA

| Parameter | Value | Interpretation | Reference |

| Kd (Distribution Coefficient) | 0.2 - 1 dm³/kg | Weakly adsorbed | [1] |

| Koc (Organic Carbon Partition Coefficient) | 54 - 118 L/kg | Low adsorption, high mobility | [8] |

| GUS (Groundwater Ubiquity Score) | > 2.8 | High leaching potential | [9] |

Experimental Protocols

The study of MCPA's environmental fate relies on standardized laboratory and field experimental protocols.

Soil Degradation Studies (Incubation Experiments)

Objective: To determine the rate of MCPA degradation in soil under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation: Soil samples are collected from the desired field location and horizon. They are typically air-dried and sieved (e.g., through a 2 mm sieve).[1]

-

Spiking: A known concentration of analytical grade MCPA is applied to the soil samples. The moisture content is adjusted to a specific percentage of the water holding capacity (e.g., 40% WHC).[1]

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C).[1]

-

Sampling: Sub-samples of the incubated soil are taken at regular time intervals (e.g., 0, 4, 8, 15, 22, 30, 60, 90, and 120 days).[1]

-

Extraction: MCPA and its metabolites are extracted from the soil samples using an appropriate solvent mixture (e.g., methanol:0.1 M NaOH). The extraction is often facilitated by shaking and centrifugation.[1]

-

Analysis: The concentration of MCPA in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[1][4][10]

-

Data Analysis: The degradation kinetics are determined by fitting the concentration data to a suitable model, typically the first-order kinetic model, to calculate the half-life (DT50).[1]

Sorption/Desorption Studies (Batch Equilibratium Method)

Objective: To quantify the extent of MCPA sorption to soil particles.

Methodology:

-

Soil and Solution Preparation: A known mass of soil is mixed with a solution of MCPA of known concentration in a centrifuge tube. A background electrolyte solution (e.g., 0.01 M CaCl2) is often used.

-

Equilibration: The soil-solution slurry is shaken for a specific period (e.g., 24 hours) to reach equilibrium.

-

Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of MCPA remaining in the supernatant is measured by HPLC or a similar analytical method.

-

Calculation: The amount of MCPA sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The distribution coefficient (Kd) is then calculated.

Leaching Studies (Column Experiments)

Objective: To assess the mobility and leaching potential of MCPA through the soil profile.

Methodology:

-

Column Packing: A glass or stainless-steel column is uniformly packed with the test soil.[5]

-

Saturation: The soil column is saturated with a background solution (e.g., 0.01 M CaCl2).[5]

-

Herbicide Application: A known amount of MCPA is applied to the surface of the soil column.[5]

-

Leaching: The column is irrigated with the background solution at a constant flow rate to simulate rainfall.[5]

-

Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions over time.[5]

-

Analysis: The concentration of MCPA in each leachate fraction is determined. At the end of the experiment, the soil in the column can be sectioned and analyzed to determine the distribution of the remaining MCPA in the soil profile.[5]

Visualizations

Caption: Primary microbial degradation pathway of MCPA in soil.

References

- 1. pjoes.com [pjoes.com]

- 2. MCPA-potassium [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pjoes.com [pjoes.com]

- 6. researchgate.net [researchgate.net]

- 7. my.ucanr.edu [my.ucanr.edu]

- 8. sourcetotap.eu [sourcetotap.eu]

- 9. mdpi.com [mdpi.com]

- 10. idus.us.es [idus.us.es]

- 11. Study of the degradation of the herbicides 2,4-D and MCPA at different depths in contaminated agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. indianecologicalsociety.com [indianecologicalsociety.com]

The Toxicology of MCPA-Potassium on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA-potassium, the potassium salt of 2-methyl-4-chlorophenoxyacetic acid, is a selective, systemic herbicide widely used for the control of broadleaf weeds in agriculture. As a synthetic auxin, it mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and subsequent death in susceptible plant species.[1] While effective in its intended use, the potential for off-target effects on a variety of non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicology of this compound and its related forms on key non-target organisms, including detailed experimental protocols and a summary of quantitative toxicity data. It is important to note that much of the available toxicological data pertains to the MCPA acid or other salt forms. However, as salts like this compound rapidly dissociate to the active MCPA acid in the environment, this data is considered relevant for risk assessment.[2]

Quantitative Toxicity Data

The following tables summarize the acute toxicity of this compound and other relevant forms of MCPA to a range of non-target organisms. These values are essential for comparative toxicological assessments and for understanding the relative sensitivity of different species.

Table 1: Acute Toxicity of MCPA to Aquatic Organisms

| Species | Test Substance | Endpoint | Duration | Value (mg/L) | Reference |

| Fish | |||||

| Rainbow Trout (Oncorhynchus mykiss) | MCPA | LC50 | 96 hr | 232 | [3] |

| Rainbow Trout (Oncorhynchus mykiss) | MCPA | LC50 | 96 hr | 50 | [4] |

| Bluegill Sunfish (Lepomis macrochirus) | MCPA | LC50 | 96 hr | >135 | [3] |

| Aquatic Invertebrates | |||||

| Water Flea (Daphnia magna) | MCPA | EC50 | 48 hr | >190 | [3][4] |

| Algae | |||||

| Green Algae | MCPA | EC50 | 72 hr | 0.0024 | [3] |

Table 2: Acute Toxicity of MCPA to Terrestrial Invertebrates

| Species | Test Substance | Endpoint | Value | Reference |

| Honeybee (Apis mellifera) | ||||

| MCPA | Oral LD50 | >200 µ g/bee | [4] | |

| MCPA | Contact LD50 | >200 µ g/bee | [4] | |

| Earthworm (Eisenia fetida) | ||||

| MCPA | LC50 | 14 days | 325 mg/kg soil |

Table 3: Acute Toxicity of MCPA to Birds

| Species | Test Substance | Endpoint | Value (mg/kg bw) | Reference |

| Bobwhite Quail (Colinus virginianus) | MCPA | LD50 | 270 | [4] |

| Chick Embryo | MCPA sodium-potassium salt | 15-day LD50 (injected day 0) | 4.4 mg/egg | [5] |

| Chick Embryo | MCPA sodium-potassium salt | 15-day LD50 (injected day 4) | 2.8 mg/egg | [5] |

Experimental Protocols

The following sections detail the methodologies for key ecotoxicological studies, based on internationally recognized OECD guidelines. These protocols provide a framework for the generation of reliable and comparable toxicity data.

Aquatic Organism Toxicity Testing

1. Algal Growth Inhibition Test (OECD 201)

-

Objective: To determine the effects of a substance on the growth of freshwater microalgae.

-

Test Organism: Pseudokirchneriella subcapitata or other suitable species.

-

Methodology: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium. The test is typically conducted over 72 hours under constant illumination and temperature.

-

Endpoint: The primary endpoint is the inhibition of growth, measured as a reduction in cell density or biomass, compared to a control. The EC50 (the concentration causing a 50% reduction in growth) is calculated.

-

Test Conditions:

-

Temperature: 21-24°C

-

Lighting: Continuous, uniform illumination

-

pH: Maintained within a narrow range

-

Test Duration: 72 hours

-

2. Daphnia sp. Acute Immobilisation Test (OECD 202)

-

Objective: To assess the acute toxicity of a substance to Daphnia magna.

-

Test Organism: Daphnia magna, neonates (<24 hours old).

-

Methodology: Daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system for 48 hours.

-

Endpoint: The endpoint is immobilization, defined as the inability to swim after gentle agitation. The EC50 (the concentration causing immobilization in 50% of the daphnids) is determined at 24 and 48 hours.

-

Test Conditions:

-

Temperature: 18-22°C

-

Lighting: 16-hour light / 8-hour dark cycle

-

Feeding: None during the test

-

Test Duration: 48 hours

-

3. Fish Acute Toxicity Test (OECD 203)

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) or other recommended species.

-

Methodology: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Endpoint: Mortality is the primary endpoint. The LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated at 24, 48, 72, and 96 hours.

-

Test Conditions:

-

Temperature: Species-specific (e.g., 12-15°C for rainbow trout)

-

Lighting: 12 to 16-hour photoperiod

-

Loading Rate: Limited to prevent oxygen depletion

-

Test Duration: 96 hours

-

Terrestrial Invertebrate Toxicity Testing

1. Honeybee Acute Oral and Contact Toxicity Tests (OECD 213 & 214)

-

Objective: To determine the acute oral and contact toxicity of a substance to adult honeybees.

-

Test Organism: Young adult worker honeybees (Apis mellifera).

-

Methodology:

-

Oral (OECD 213): Bees are fed a sucrose solution containing a range of concentrations of the test substance.

-

Contact (OECD 214): A precise volume of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.

-

-

Endpoint: Mortality is recorded at 24 and 48 hours (and up to 96 hours if necessary). The LD50 (the dose lethal to 50% of the bees) is calculated in µg of active substance per bee.

-

Test Conditions:

-

Temperature: 25 ± 2°C

-

Humidity: Controlled

-

Feeding: Sucrose solution provided ad libitum after dosing.

-

2. Earthworm Acute Toxicity Test (OECD 207)

-

Objective: To assess the acute toxicity of a substance to earthworms.

-

Test Organism: Adult earthworms (Eisenia fetida).

-

Methodology: Earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil substrate.

-

Endpoint: Mortality and sublethal effects (e.g., weight change) are assessed after 7 and 14 days. The LC50 (the concentration lethal to 50% of the earthworms) is determined.

-

Test Conditions:

-

Temperature: 20 ± 2°C

-

Lighting: Continuous illumination to encourage burrowing

-

Soil Moisture: Maintained at a specific level

-

Test Duration: 14 days

-

Avian Toxicity Testing

1. Avian Acute Oral Toxicity Test (OECD 223)

-

Objective: To determine the acute oral toxicity of a substance to birds.

-

Test Organism: Bobwhite quail (Colinus virginianus) or other suitable avian species.

-

Methodology: The test substance is administered as a single oral dose to birds that have been fasted. A sequential dosing procedure is often used to minimize the number of animals required.

-

Endpoint: Mortality is observed for at least 14 days. The LD50 (the dose lethal to 50% of the birds) is calculated in mg of test substance per kg of body weight.

-

Test Conditions:

-

Housing: Individual caging

-

Diet: Standard avian diet provided after dosing

-

Observation Period: At least 14 days

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a putative signaling pathway for MCPA in non-target animals and a generalized experimental workflow for ecotoxicology studies.

Disclaimer: The signaling pathway depicted above is a putative model based on the known mechanism of action of auxin and auxin-like herbicides in plants and initial findings in some animal systems. The precise molecular targets and downstream signaling cascades in many non-target animals are still an active area of research.

Conclusion

The available data indicate that this compound and its related forms can pose a risk to certain non-target organisms, with aquatic plants and some bird species showing notable sensitivity. A thorough understanding of the toxicological profile of this herbicide, as outlined in this guide, is essential for conducting comprehensive environmental risk assessments and for the development of safer and more selective crop protection solutions. The provided experimental protocols, based on OECD guidelines, offer a standardized approach to generating the necessary data for such evaluations. Further research into the specific molecular mechanisms of toxicity in non-target animals will be crucial for refining our understanding of the environmental impact of synthetic auxin herbicides.

References

- 1. boerenlandvogels.nl [boerenlandvogels.nl]

- 2. The earthworm Aporrectodea caliginosa stimulates abundance and activity of phenoxyalkanoic acid herbicide degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute toxicity and metabolism of pesticides in birds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farmag.co.za [farmag.co.za]

- 5. The earthworm Aporrectodea caliginosa stimulates abundance and activity of phenoxyalkanoic acid herbicide degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Selective Weed Control: A Technical Guide to the History and Development of Phenoxy Herbicides, Focusing on MCPA-Potassium

A comprehensive overview for researchers, scientists, and drug development professionals on the genesis, mechanism, and application of a revolutionary class of herbicides.

Introduction

The discovery of phenoxyalkanoic acid herbicides in the 1940s marked a pivotal moment in agricultural history, ushering in the era of selective chemical weed control.[1] These synthetic compounds, designed to mimic the natural plant growth hormone auxin, provided a powerful new tool for farmers, enabling the effective management of broadleaf weeds in cereal crops and pastures.[2][3] Among the most prominent members of this class is (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA. This technical guide delves into the history, development, and mechanism of action of phenoxy herbicides, with a specific focus on the potassium salt of MCPA.

A Historical Perspective: From Plant Hormones to Herbicides

The journey towards phenoxy herbicides began with the study of plant growth regulators, particularly the natural auxin, indole-3-acetic acid (IAA).[4] Scientists in the United Kingdom and the United States, working independently during the 1940s, discovered that certain synthetic analogues of IAA exhibited potent herbicidal activity at high concentrations.[5] This led to the development of 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA, which were found to be highly effective in selectively killing broadleaf (dicotyledonous) plants while leaving grasses (monocotyledonous) relatively unharmed.[6] This selectivity revolutionized weed management practices, significantly increasing crop yields and reducing the need for manual and mechanical weeding.[7]

MCPA was introduced in 1945 and quickly became a widely used herbicide due to its effectiveness against a broad spectrum of weeds.[2] It is available in various formulations, including as an acid, and more commonly as salts (such as sodium, potassium, and amine salts) and esters to improve its solubility and handling characteristics.[8]

Chemical Synthesis of MCPA-Potassium

The synthesis of MCPA typically involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid. The resulting MCPA acid can then be converted to its potassium salt. A general laboratory-scale synthesis of this compound is outlined below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize potassium (4-chloro-2-methylphenoxy)acetate (this compound) from 2-methyl-4-chlorophenoxyacetic acid (MCPA).

Materials:

-

2-methyl-4-chlorophenoxyacetic acid (MCPA)

-

Potassium hydroxide (KOH)

-

Water

-

Stirring apparatus

-

Heating mantle

-

pH meter or pH indicator strips

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a reaction vessel, prepare an aqueous solution of potassium hydroxide.

-

While stirring, slowly add 2-methyl-4-chlorophenoxyacetic acid to the potassium hydroxide solution. The acid-base neutralization reaction will form the water-soluble this compound salt.[9]

-

Continue stirring and gently heat the mixture to ensure the complete dissolution of the MCPA acid.

-

Monitor the pH of the solution, ensuring it is neutral to slightly alkaline to confirm the completion of the neutralization reaction.

-

Once the reaction is complete, the solution can be concentrated by evaporating a portion of the water.

-

Upon cooling, the this compound salt may precipitate out of the solution. If necessary, the precipitation can be induced by adding a less polar solvent.

-

Collect the precipitated solid by filtration.

-

Wash the collected solid with a small amount of cold water or a suitable solvent to remove any unreacted starting materials or impurities.

-

Dry the purified this compound salt in a drying oven at a moderate temperature to remove residual moisture.

-

The final product should be a solid, which can be characterized by techniques such as melting point determination and spectroscopic analysis to confirm its identity and purity.

A patented method for producing water-soluble granules of this compound involves mixing MCPA with an alkaline substance like potassium hydroxide in the presence of water and reacting at a temperature of 45-55°C for 50-70 minutes.[10]

Mechanism of Action: Mimicking a Master Regulator

MCPA and other phenoxy herbicides act as synthetic mimics of the plant hormone auxin.[2] They are absorbed by the leaves and roots and translocated throughout the plant.[11] At the cellular level, they disrupt the normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible plants.[11]

The Auxin Signaling Pathway

The molecular mechanism of auxin action involves a complex signaling pathway. The key components of this pathway are:

-

TIR1/AFB Receptors: These F-box proteins act as auxin receptors. In the presence of auxin (or a synthetic mimic like MCPA), they bind to Aux/IAA proteins.[12]

-

Aux/IAA Repressors: These are transcriptional repressors that, in the absence of auxin, bind to and inhibit the activity of Auxin Response Factors (ARFs).[12]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of genes and regulate their expression.[12]

When MCPA enters the plant cell, it binds to the TIR1/AFB receptors, promoting their interaction with the Aux/IAA repressor proteins. This binding event targets the Aux/IAA proteins for degradation via the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a wide range of auxin-responsive genes.

The overexpression of these genes leads to a cascade of physiological and developmental abnormalities, including:

-

Increased Ethylene Production: Auxin herbicides stimulate the biosynthesis of ethylene, another plant hormone, which contributes to symptoms like leaf epinasty (downward curling) and senescence.[1]

-

Abscisic Acid (ABA) Accumulation: The increased ethylene levels can, in turn, trigger the biosynthesis of abscisic acid, a stress hormone that contributes to growth inhibition.[1]

-

Uncontrolled Cell Growth: The sustained activation of auxin-responsive genes leads to disorganized cell division and elongation, resulting in tissue malformation and ultimately, plant death.[11]

Caption: Auxin mimic (MCPA) signaling pathway leading to plant death.

Quantitative Data

Comparative Efficacy of MCPA Formulations

While ester formulations are sometimes considered more active due to their higher solubility in the plant's waxy cuticle, studies comparing the efficacy of different salt formulations of MCPA have often found no significant differences in overall weed control at lethal concentrations.[6] The choice of salt formulation can be influenced by factors such as volatility and cost.[6]

| Herbicide Formulation | Target Weed | Application Rate | Efficacy (% Control) | Reference |

| This compound Salt | Rubber Vine (Cryptostegia grandiflora) | 0.2% (w/v) solution | Not significantly different from other salts | [6] |

| MCPA-Sodium Salt | Rubber Vine (Cryptostegia grandiflora) | 0.2% (w/v) solution | Not significantly different from other salts | [6] |

| MCPA-Dimethylamine Salt | Rubber Vine (Cryptostegia grandiflora) | 0.2% (w/v) solution | Not significantly different from other salts | [6] |

Toxicological Data for MCPA

The acute toxicity of MCPA is generally considered to be low to moderate for mammals.

| Parameter | Species | Value | Reference |

| Oral LD50 | Rat | 700 - 1200 mg/kg | [1] |

| Dermal LD50 | Rat | >1000 mg/kg | |

| Dermal LD50 | Rabbit | >4000 mg/kg |

Environmental Fate of MCPA

The environmental persistence and mobility of MCPA are important considerations for its use.

| Parameter | Value | Conditions | Reference |

| Water Solubility (Acid form) | 825 mg/L | 25 °C | |

| Water Solubility (Amine salt) | 866 g/L | ||

| Soil Degradation Half-life (DT50) | 1.5 - 50 days | Varies with soil type and conditions | |

| Soil Sorption Coefficient (Koc) | 54 - 118 L/kg | Indicates high mobility | [5] |

Experimental Protocols

Standardized Greenhouse Bioassay for Herbicidal Efficacy

Objective: To determine the herbicidal efficacy of this compound on a target broadleaf weed species.

Materials:

-

Seeds of a susceptible broadleaf weed species (e.g., common lambsquarters, Chenopodium album)

-

Potting medium (soil, sand, and peat mixture)

-

Pots (e.g., 10 cm diameter)

-

This compound stock solution of known concentration

-

Spray chamber or handheld sprayer

-

Greenhouse with controlled temperature and light conditions

-

Untreated control group

Procedure:

-

Plant Preparation: Fill pots with the potting medium and sow the seeds of the target weed species at a uniform depth. Water the pots and place them in the greenhouse to allow for germination and growth.

-

Seedling Selection: Once the seedlings have reached a consistent growth stage (e.g., 2-4 true leaves), select healthy, uniform plants for the experiment.[11]

-

Herbicide Application: Prepare a series of dilutions of the this compound stock solution to create a range of application rates. Apply the herbicide solutions to the plants using a calibrated spray chamber or handheld sprayer to ensure uniform coverage.[11] An untreated control group should be sprayed with water only.

-

Post-Treatment Care: Return the pots to the greenhouse and maintain optimal growing conditions (watering, temperature, and light).

-

Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for symptoms of herbicide injury, such as epinasty, chlorosis, necrosis, and stunting. A rating scale (e.g., 0% = no injury, 100% = complete plant death) can be used to quantify the damage.

-

Data Analysis: At the end of the experiment, harvest the above-ground biomass of each plant, dry it in an oven, and record the dry weight. The reduction in dry weight compared to the untreated control is a quantitative measure of herbicidal efficacy. Dose-response curves can be generated to determine the GR50 value (the herbicide rate that causes a 50% reduction in plant growth).

Caption: Experimental workflow for a greenhouse bioassay of herbicide efficacy.

Conclusion

The discovery and development of phenoxy herbicides like MCPA represent a landmark achievement in agricultural science. Their ability to selectively control broadleaf weeds has had a profound and lasting impact on food production worldwide. Understanding the history, chemical properties, and intricate molecular mechanism of action of these compounds is crucial for their continued effective and responsible use. This technical guide provides a foundational resource for researchers and professionals, offering insights into the science behind one of the most important classes of herbicides ever developed.

References

- 1. fao.org [fao.org]

- 2. apps.who.int [apps.who.int]

- 3. sourcetotap.eu [sourcetotap.eu]

- 4. caws.org.nz [caws.org.nz]

- 5. waterquality.gov.au [waterquality.gov.au]

- 6. benchchem.com [benchchem.com]

- 7. AU2016101531A4 - Water soluble granule of MCPA salt and preparation method thereof - Google Patents [patents.google.com]

- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EXTOXNET PIP - MCPA [extoxnet.orst.edu]

- 10. MCPA - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. cdn.who.int [cdn.who.int]

The Impact of MCPA-Potassium on Soil Microbial Ecosystems: A Technical Review

An in-depth examination of the effects of the herbicide MCPA-potassium on the structure and function of soil microbial communities, prepared for researchers, scientists, and professionals in drug development.

Executive Summary

The application of herbicides is a cornerstone of modern agriculture, yet concerns regarding their non-target effects on soil health persist. This technical guide provides a comprehensive analysis of the current scientific understanding of how this compound, a widely used phenoxy herbicide, influences the intricate world of soil microorganisms. Through a synthesis of peer-reviewed literature, this document details the multifaceted impacts on microbial community structure, enzymatic activities, and overall soil function. Quantitative data from various studies are presented in standardized tables for comparative analysis. Furthermore, detailed experimental protocols are provided to facilitate the replication and advancement of research in this critical area. Visual diagrams generated using Graphviz illustrate key microbial degradation pathways and experimental workflows, offering a clear visual representation of complex biological and methodological processes.

Introduction

MCPA (4-chloro-2-methylphenoxyacetic acid), commonly available as a potassium salt, is a selective, systemic herbicide used to control broadleaf weeds in cereal crops, grasslands, and turf. Its mode of action in plants is to mimic the natural growth hormone auxin, leading to uncontrolled growth and eventual death of the target weed. While effective in its agricultural purpose, the introduction of this compound into the soil environment raises questions about its impact on the vast and diverse microbial communities that are fundamental to soil fertility and health. These microorganisms are the primary drivers of essential ecosystem services, including nutrient cycling, organic matter decomposition, and the degradation of xenobiotics. This guide delves into the intricate interactions between this compound and the soil microbiome.

Effects on Soil Microbial Community Structure

The application of this compound can induce shifts in the composition and diversity of soil microbial communities. The nature and extent of these changes are influenced by factors such as soil type, organic matter content, microbial biomass, and the concentration of the applied herbicide.

Quantitative Effects on Microbial Diversity and Abundance

Studies employing 16S rRNA and ITS sequencing have revealed that MCPA application can alter the relative abundance of various microbial phyla. While some studies report transient effects, others indicate more lasting changes. The following table summarizes key findings from relevant research.

| Microbial Group | Parameter | Effect of MCPA Application | Soil Type | Concentration | Duration of Study | Reference |

| Bacteria | Relative Abundance | Decrease in Gram-positive bacteria. | Not Specified | Not Specified | 153 days | [1] |

| Increase in Proteobacteria, decrease in Actinobacteria. | Not Specified | Not Specified | Not Specified | [2] | ||

| Diversity (Shannon Index) | No significant alteration. | Plagic Antrosol | 1.5 L/ha | 60 days | [3] | |

| Diversity (Simpson Index) | No significant alteration. | Plagic Antrosol | 1.5 L/ha | 60 days | [3] | |

| Fungi | Relative Abundance | Decrease in overall fungal abundance. | Not Specified | Not Specified | Not Specified | [1] |

| Ergosterol Content (Fungal Biomass proxy) | 56.5% decrease in non-amended soil. | Plagic Antrosol | 1.5 L/ha | 60 days | [3] |

Effects on Soil Microbial Function

The functional capacity of the soil microbiome is critical for ecosystem stability. This compound can influence key microbial processes, including nutrient cycling and the degradation of organic matter, primarily through its effects on soil enzyme activities and microbial biomass.

Quantitative Effects on Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and are directly involved in the mineralization of nutrients. MCPA has been shown to have variable effects on the activities of key soil enzymes.

| Enzyme | Effect of MCPA Application | Soil Type | Concentration | Duration of Study | Reference |

| Dehydrogenase | 39.3% decrease in non-amended soil. | Plagic Antrosol | 1.5 L/ha | 60 days | [3] |

| Inhibition observed, with recovery over time. | Not Specified | Not Specified | Not Specified | [4][5] | |

| Urease | 20% decrease in non-amended soil. | Plagic Antrosol | 1.5 L/ha | 60 days | [3] |

| Reduced activity when co-applied with urea. | Grassland Rhizosphere | Not Specified | 30 days | [6] | |

| Phosphatase | 15.7% decrease in non-amended soil. | Plagic Antrosol | 1.5 L/ha | 60 days | [3] |

Quantitative Effects on Soil Microbial Biomass

Microbial biomass is a key reservoir of plant-available nutrients and a driver of soil organic matter dynamics. The application of MCPA can lead to changes in both microbial biomass carbon (MBC) and nitrogen (MBN).

| Parameter | Effect of MCPA Application | Soil Type | Concentration | Duration of Study | Reference |

| Microbial Biomass Carbon (MBC) | Correlated with MCPA degradation rates. | Various agricultural soils | Not Specified | Not Specified | [7] |

| Microbial Biomass Nitrogen (MBN) | No significant effect. | Not Specified | Not Specified | Not Specified |

Microbial Degradation of MCPA

One of the key functions of the soil microbiome in the context of herbicide application is the degradation of the xenobiotic compound. MCPA is known to be biodegradable by a variety of soil microorganisms. The primary degradation pathway involves the cleavage of the ether linkage, a process catalyzed by specific enzymes.

Caption: Microbial degradation pathway of MCPA in soil.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, standardized methodologies are crucial. This section outlines detailed protocols for key experiments used to assess the impact of this compound on soil microbial communities.

Soil Microcosm Study

A soil microcosm study is a controlled laboratory experiment designed to simulate field conditions and assess the effects of a substance on the soil ecosystem.

Caption: General workflow for a soil microcosm experiment.

Protocol Details:

-

Soil Collection and Preparation:

-

Collect soil from the desired field location, typically from the top 0-15 cm, removing large roots and stones.

-

Pass the soil through a 2 mm sieve to ensure homogeneity.

-

Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%) and pre-incubate in the dark at a constant temperature (e.g., 25°C) for a week to allow the microbial community to stabilize.

-

-

Herbicide Application:

-

Prepare a stock solution of this compound in deionized water.

-

Apply the herbicide solution evenly to the soil samples to achieve the desired final concentrations (e.g., recommended field rate, 10x field rate).

-

For the control group, apply an equivalent amount of deionized water.

-

-

Incubation:

-

Place the treated and control soil samples in incubation vessels (e.g., glass jars) with loose-fitting lids to allow for gas exchange while minimizing moisture loss.

-

Incubate the microcosms in the dark at a constant temperature.

-

-

Sampling and Analysis:

-

At predetermined time points (e.g., 0, 7, 14, 30, 60 days), destructively sample replicate microcosms from each treatment group.

-

Subsamples should be taken for immediate analysis or stored appropriately (e.g., at -80°C for DNA extraction).

-

Soil DNA Extraction and Sequencing

Protocol for DNA Extraction (based on a modified phenol-chloroform method):

-

Cell Lysis:

-

Homogenize 0.5 g of soil in a lysis buffer containing sodium dodecyl sulfate (SDS) and a bead-beating step to mechanically disrupt microbial cells.

-

-

Purification:

-

Perform a series of phenol-chloroform-isoamyl alcohol extractions to remove proteins and other cellular debris.

-

Precipitate the DNA from the aqueous phase using isopropanol.

-

-

Washing and Resuspension:

-

Wash the DNA pellet with 70% ethanol to remove residual salts.

-

Air-dry the pellet and resuspend it in a sterile TE buffer.

-

-

Quality Control:

-

Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

16S rRNA and ITS Gene Sequencing:

-

Amplify the V3-V4 hypervariable region of the 16S rRNA gene for bacteria and the ITS1 or ITS2 region for fungi using specific primers.

-

Perform high-throughput sequencing on a platform such as Illumina MiSeq.

-

Analyze the sequencing data using bioinformatics pipelines like QIIME2 or mothur to determine microbial community composition and diversity indices.

Soil Enzyme Activity Assays

Dehydrogenase Activity:

-

Principle: Measures the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF) by microbial dehydrogenases.

-

Procedure: Incubate soil with a TTC solution. Extract the TPF produced with methanol or ethanol and measure its absorbance at 485 nm.

Urease Activity:

-

Principle: Measures the rate of urea hydrolysis to ammonia.

-

Procedure: Incubate soil with a urea solution. Quantify the amount of ammonium released using a colorimetric method (e.g., indophenol blue).

Phosphatase Activity:

-

Principle: Measures the rate of hydrolysis of p-nitrophenyl phosphate to p-nitrophenol.

-

Procedure: Incubate soil with a p-nitrophenyl phosphate solution. Measure the absorbance of the released p-nitrophenol at 400 nm after adjusting the pH.

Conclusion

The available scientific literature indicates that this compound can exert measurable effects on both the structure and function of soil microbial communities. These effects are often dose-dependent and can be modulated by soil properties, particularly organic matter content. While some impacts, such as a temporary decrease in certain enzyme activities, may be transient, the potential for shifts in microbial community composition warrants further investigation. The long-term consequences of repeated this compound applications on soil health and resilience remain an important area for future research. The methodologies and data presented in this guide provide a foundation for scientists and professionals to further explore and understand the complex interactions between this widely used herbicide and the vital soil microbiome.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. pjoes.com [pjoes.com]

- 6. mdpi.com [mdpi.com]

- 7. Characterizing changes in soil microbiome abundance and diversity due to different cover crop techniques | PLOS One [journals.plos.org]

Investigating the Systemic Translocation of MCPA-Potassium in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxyacetic acid herbicide, is primarily formulated as a potassium salt for post-emergent control of broadleaf weeds in various agricultural settings.[1] Its efficacy relies on its ability to be absorbed by the plant and translocated to its sites of action, primarily the meristematic tissues, where it disrupts normal growth processes by mimicking the plant hormone auxin.[1] Understanding the dynamics of MCPA-potassium's systemic translocation is paramount for optimizing its herbicidal activity, developing new formulations, and assessing potential crop injury and environmental fate.

This technical guide provides a comprehensive overview of the systemic translocation of this compound in plants. It details the key processes of absorption and transport, summarizes quantitative data on its distribution, outlines experimental protocols for its study, and illustrates the signaling pathways involved in its mode of action.

Absorption and Systemic Translocation

The journey of this compound from application to its target sites involves several critical steps:

-

Foliar Absorption: Following foliar application, the potassium salt of MCPA must penetrate the plant's cuticle, a waxy outer layer that serves as a primary barrier.[2] The formulation of the herbicide, including adjuvants, plays a significant role in enhancing cuticular penetration. Once through the cuticle, MCPA enters the apoplastic (cell wall) and symplastic (interconnected cytoplasm) pathways of the leaf tissue.

-

Phloem Loading and Long-Distance Transport: As a systemic herbicide that targets growing points, MCPA is primarily translocated via the phloem.[3] It moves from the site of application (source tissues, typically mature leaves) to areas of active growth and metabolism (sink tissues), such as apical meristems, developing leaves, and roots. This long-distance transport is driven by the pressure-flow mechanism that moves sugars and other photoassimilates throughout the plant.

-

Xylem Transport: While phloem transport is dominant for foliar-applied MCPA, some movement can also occur in the xylem. This is more relevant for soil-applied MCPA or when there is transfer from the phloem to the xylem. Xylem transport is a passive process driven by the transpiration stream, moving substances from the roots to the shoots.

Quantitative Analysis of this compound Translocation

The distribution of MCPA within a plant is dynamic and can be influenced by factors such as plant species, growth stage, and environmental conditions. Radiotracer studies, typically using 14C-labeled MCPA, are the primary method for quantifying its uptake and translocation.

Below are tables summarizing data from a study on the absorption and translocation of 14C-MCPA in a susceptible (S) and a resistant (R) biotype of Amaranthus powellii at 72 hours after treatment. Although this data is for the free acid form, it provides valuable insight into the general translocation patterns of MCPA.

Table 1: Absorption of 14C-MCPA in Amaranthus powellii (72 hours after treatment) [4]

| Plant Biotype | 14C-MCPA Absorption (% of Applied) |

| Susceptible (S) | ~87% |

| Resistant (R) | ~91% |

Table 2: Translocation of Absorbed 14C-MCPA in Amaranthus powellii (72 hours after treatment) [4]

| Plant Biotype | Plant Part | 14C-MCPA Distribution (% of Absorbed) |

| Susceptible (S) | Treated Leaf | ~49% |

| Above Treated Leaf | ~10% | |

| Below Treated Leaf | ~41% | |

| Resistant (R) | Treated Leaf | ~49% |

| Above Treated Leaf | ~11% | |

| Below Treated Leaf | ~40% |

Note: Data is estimated from graphical representations in the cited source and presented here in a tabular format.[4]

Experimental Protocols

Investigating the systemic translocation of this compound requires meticulous experimental design and execution. The following are detailed methodologies for key experiments.

Protocol 1: 14C-MCPA-Potassium Foliar Application and Translocation Study

Objective: To quantify the absorption and translocation of this compound in a target plant species.

Materials:

-

14C-labeled this compound (known specific activity)

-

Target plant species (e.g., wheat, barley, pea) grown under controlled conditions

-

Microsyringe

-

Formulation blank (containing all components of the commercial formulation except the active ingredient)

-

Scintillation vials

-

Liquid scintillation cocktail

-

Liquid Scintillation Counter

-

Biological oxidizer

Methodology:

-

Plant Preparation: Grow plants to a specific growth stage (e.g., 3-4 leaf stage).

-

Treatment Solution Preparation: Prepare a treatment solution of 14C-MCPA-potassium in a formulation blank to a desired concentration and specific activity.

-

Application: Apply a precise volume (e.g., 10 µL) of the treatment solution as small droplets to the adaxial surface of a specific leaf (the "treated leaf").

-